![molecular formula C17H18FN3OS B2677273 N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-00-0](/img/structure/B2677273.png)
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as 'SBMT-1' and is known to exhibit potent anticancer properties.
作用机制
The mechanism of action of SBMT-1 is not fully understood. However, it has been proposed that SBMT-1 exerts its anticancer properties by inducing DNA damage and inhibiting DNA synthesis. SBMT-1 has also been found to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, SBMT-1 has been found to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
SBMT-1 has been found to exhibit potent anticancer properties both in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. SBMT-1 has also been found to exhibit neuroprotective properties in Alzheimer's disease models by reducing amyloid-beta-induced toxicity. Additionally, SBMT-1 has been found to inhibit the proliferation of malaria parasites, making it a potential candidate for the development of antimalarial drugs.
实验室实验的优点和局限性
One of the significant advantages of SBMT-1 is its potent anticancer properties, making it a potential candidate for the development of anticancer drugs. Additionally, SBMT-1 has been found to exhibit neuroprotective properties, making it a potential candidate for the development of drugs for the treatment of Alzheimer's disease. However, one of the limitations of SBMT-1 is its low solubility in water, which makes it challenging to administer in vivo.
未来方向
There are several future directions for the research of SBMT-1. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, more studies are needed to understand the mechanism of action of SBMT-1 fully. Further research is also required to explore the potential applications of SBMT-1 in other diseases, such as Parkinson's disease and Huntington's disease. Finally, more studies are needed to evaluate the toxicity and safety of SBMT-1 before it can be considered for clinical trials.
Conclusion:
In conclusion, SBMT-1 is a chemical compound that has shown promising results in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It exhibits potent anticancer and neuroprotective properties and has the potential to be developed into drugs for the treatment of cancer and Alzheimer's disease. However, more research is needed to understand the mechanism of action of SBMT-1 fully and evaluate its toxicity and safety before it can be considered for clinical trials.
合成方法
The synthesis of SBMT-1 is a complex process that involves several steps. The initial step involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to obtain 4-fluoroacetophenone-4'-bromoanilide. This intermediate compound is then treated with N-methylthiourea and sec-butylamine to yield SBMT-1. The overall yield of this synthesis method is around 35%, and the purity of the final product is >98%.
科学研究应用
SBMT-1 has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. SBMT-1 has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, SBMT-1 has been studied for its potential applications in Alzheimer's disease, where it has been found to exhibit neuroprotective properties by reducing amyloid-beta-induced toxicity.
属性
IUPAC Name |
N-butan-2-yl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-4-10(2)19-16(22)15-11(3)21-9-14(20-17(21)23-15)12-5-7-13(18)8-6-12/h5-10H,4H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOHIGUJYPUQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

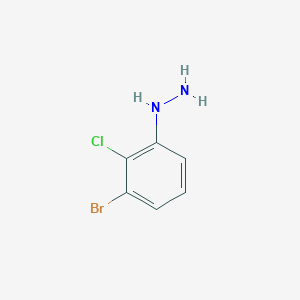
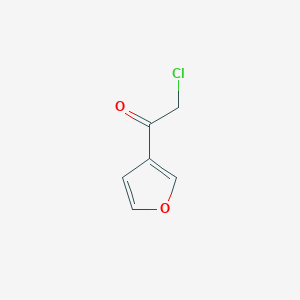
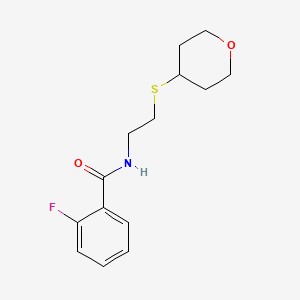
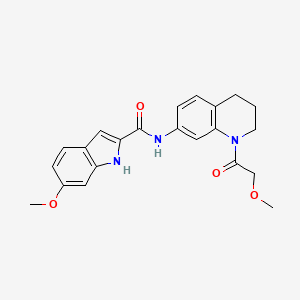

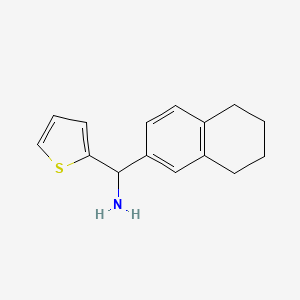
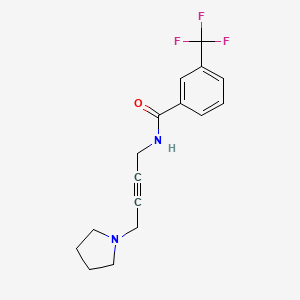
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)
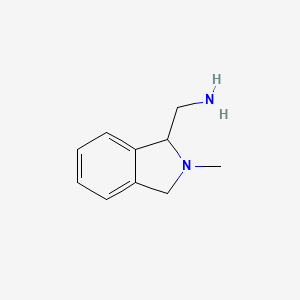
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)
![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)
![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)